2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde
Description
2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a 2-methylmorpholin-4-yl group and at position 5 with a carbaldehyde moiety. The morpholine ring contributes to enhanced solubility in polar solvents due to its oxygen atom, while the aldehyde group enables diverse reactivity, such as nucleophilic additions or condensations. This compound is of interest in medicinal chemistry and asymmetric catalysis, where its substituents influence both physicochemical properties and biological interactions .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(2-methylmorpholin-4-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c1-8-6-13(2-3-15-8)10-11-4-9(7-14)5-12-10/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
OFBQPWAUBLSISE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with 2-methylmorpholine under basic conditions. The reaction mixture is typically stirred at room temperature in a solvent such as ethanol or methanol, with sodium hydroxide as the base . This method allows for the formation of the desired product through nucleophilic substitution reactions.
Chemical Reactions Analysis
2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include ethanol or methanol as solvents, sodium hydroxide as a base, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde has several scientific research applications, including:
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-(2-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or ligand, binding to specific sites on the target molecules and modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrimidine-5-carbaldehyde scaffold is highly modular, with substituents at positions 2 and 4 dictating reactivity and applications. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : Morpholine derivatives exhibit higher polarity compared to lipophilic groups (e.g., tert-butyldimethylsilylethynyl or trifluoromethyl), improving aqueous solubility for drug formulation .
- Steric Effects: Bulky substituents like cyclopentylamino () or pyridinyl () may hinder reactivity at the aldehyde, whereas the compact morpholine ring balances steric accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
